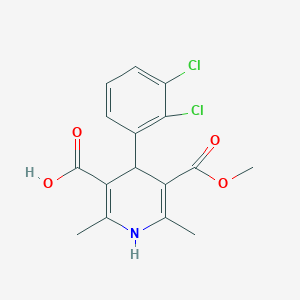

4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid

Übersicht

Beschreibung

4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H15Cl2NO4 and its molecular weight is 356.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid (commonly referred to as compound A) is a member of the dihydropyridine class of compounds known for their diverse biological activities, particularly in cardiovascular pharmacology. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1000341-75-2

- Molecular Formula : C16H15Cl2NO4

- Molecular Weight : 356.21 g/mol

- Purity : 97%

1. Vasodilatory Effects

One of the primary biological activities of compound A is its vasodilatory effect , which is significant for treating hypertension and other cardiovascular diseases. Studies have demonstrated that it exhibits selective cerebral vasodilating activity. This effect is attributed to its ability to relax vascular smooth muscle through calcium channel blockade mechanisms similar to those of well-known vasodilators such as nifedipine and papaverine .

2. Spasmolytic Activity

Compound A has shown potent spasmolytic activity in various experimental models. In isolated guinea-pig ileum studies, it inhibited contractions induced by acetylcholine and histamine, indicating its potential utility in treating gastrointestinal spasms . The effective doses (ED50) were determined through dose-response curves that highlighted its potency compared to traditional spasmolytics.

3. Toxicity Profile

The compound exhibits a favorable toxicity profile with low acute toxicity levels (LD50 values) compared to other dihydropyridine derivatives. This safety margin suggests a reduced risk of adverse effects during therapeutic use .

The mechanisms underlying the biological activities of compound A involve:

- Calcium Channel Blockade : Similar to other dihydropyridines, it inhibits calcium influx into vascular smooth muscle cells, leading to relaxation and vasodilation.

- Selective Targeting : The compound preferentially affects cerebral arteries over peripheral vessels, which may enhance its therapeutic efficacy in cerebrovascular conditions .

Case Study 1: Cerebral Vasodilation

In a controlled study involving animal models, compound A was administered intravenously at doses of 0.01 mg/kg and 0.03 mg/kg. Results indicated a significant increase in vertebral blood flow compared to femoral blood flow, demonstrating its selective action on cerebral vasculature .

Case Study 2: Gastrointestinal Spasm Relief

In another study focusing on gastrointestinal motility disorders, compound A was tested against standard spasmolytics. It exhibited superior efficacy in reducing contractions in isolated ileum preparations, providing an alternative treatment option for patients suffering from gastrointestinal spasms .

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1000341-75-2 |

| Molecular Formula | C16H15Cl2NO4 |

| Molecular Weight | 356.21 g/mol |

| Purity | 97% |

| Vasodilatory Activity | Selective for cerebral vessels |

| Spasmolytic Activity | Potent inhibition of smooth muscle contractions |

| LD50 | Lower than traditional dihydropyridines |

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits several biological activities that make it a candidate for various therapeutic applications:

Antidiabetic Activity

Research indicates that dihydropyridine derivatives can act as inhibitors of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in glucose metabolism and insulin sensitivity. Studies have shown that compounds similar to this one may help in managing diabetes by improving insulin sensitivity and reducing blood glucose levels .

Antioxidant Properties

Dihydropyridines are known for their antioxidant capabilities, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Cardiovascular Benefits

Dihydropyridine derivatives have been widely studied for their vasodilatory effects, which can lead to reduced blood pressure and improved cardiovascular health. The compound's ability to modulate calcium channels may contribute to these beneficial effects.

Case Studies

Eigenschaften

IUPAC Name |

4-(2,3-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO4/c1-7-11(15(20)21)13(9-5-4-6-10(17)14(9)18)12(8(2)19-7)16(22)23-3/h4-6,13,19H,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAOQTPGTBGTIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383176 | |

| Record name | 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123853-39-4, 105580-45-8 | |

| Record name | H-152/81 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123853394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | H-152/81 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446669RI9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.